ADT-OH - 18274-81-2

ADT-OH

Catalog Number: EVT-258304
CAS Number: 18274-81-2
Molecular Formula: C9H6OS3
Molecular Weight: 226.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ADT-OH, also known as ADT-OH, is an organosulfur compound belonging to the dithiolethione class. [, , , ] These compounds are characterized by a 1,2-dithiole-3-thione ring system. ADT-OH is particularly recognized as a hydrogen sulfide (H2S) donor, a molecule that releases H2S under specific physiological conditions. [, , , , , , , , ] This H2S-releasing property is central to its numerous biological activities and forms the basis for its extensive study in various therapeutic areas.

AP39

Compound Description: AP39 is a mitochondria-targeted hydrogen sulfide (H2S) donor. It consists of a triphenylphosphonium cation conjugated to ADT-OH via an aliphatic linker. [] This design enables AP39 to selectively deliver H2S to mitochondria. Studies have demonstrated AP39's vasorelaxant effects, particularly on mouse mesenteric artery rings, attributed to its H2S-releasing capabilities. [] AP39 also shows promise in addressing cardiovascular conditions like diabetes and hypertension. []

Relevance: AP39 is structurally related to ADT-OH, incorporating ADT-OH as its H2S-releasing moiety. This connection highlights the use of ADT-OH as a building block for designing targeted H2S donors, leveraging its therapeutic potential. []

AP123

Compound Description: AP123 is another mitochondria-targeted H2S-releasing compound, structurally similar to AP39. [] Although its specific structural details are not provided in the context, its categorization alongside AP39 suggests it also utilizes a mitochondria-targeting moiety linked to an H2S-releasing group, potentially ADT-OH. Like AP39, AP123 exhibits vasorelaxant properties in pre-contracted porcine isolated irides, further supporting the therapeutic potential of targeted H2S delivery in ocular applications. []

Relevance: While the precise relationship to ADT-OH isn't explicitly stated, the shared classification as a mitochondria-targeted H2S donor alongside AP39 suggests AP123 might be structurally related to ADT-OH. This connection further emphasizes the interest in leveraging ADT-OH for developing targeted H2S delivery systems. []

Relevance: Although its precise connection to ADT-OH is not explicitly stated, the grouping of RT-01 with AP39, a known ADT-OH derivative, implies potential structural relatedness and a shared mechanism of H2S release. This connection further strengthens the notion that ADT-OH serves as a basis for developing targeted H2S donors for various therapeutic applications. []

GYY4137

Compound Description: GYY4137, also known as morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate, is a slow-releasing H2S donor. [, , ] This compound has been investigated for its anti-inflammatory effects, particularly in suppressing neuroinflammation by activating AMP-activated protein kinase (AMPK). [] Studies comparing its antitumor activity against hepatocellular carcinoma (HCC) with other H2S donors, including ADT-OH, showed that GYY4137 was less effective than ADT-OH. []

Relevance: Although structurally distinct from ADT-OH, GYY4137 shares the characteristic of being an H2S donor. The comparison of their antitumor activities highlights the diversity in biological effects among different H2S-releasing compounds and suggests that the specific structural features of each donor influence its efficacy and potential applications. []

Danshensu (DSS)

Compound Description: Danshensu (DSS), also known as β-(3,4-dihydroxyphenyl) lactic acid, is a natural antioxidant found in Salvia miltiorrhiza. [] While not an H2S donor itself, DSS has been used to synthesize SDSS, a novel H2S-releasing derivative. [] This modification enhances the antioxidant properties of DSS by incorporating the H2S-releasing moiety. []

SDSS

Compound Description: SDSS is a novel H2S-releasing compound derived from Danshensu (DSS). [] While its specific structure remains undisclosed in this context, studies have shown its ability to protect MC3T3-E1 osteoblasts from H2O2-induced apoptosis by reducing oxidative stress. [] SDSS achieves this by suppressing MAPKs and activating the phosphatidylinositol 3-kinase/Akt pathway. [] Importantly, SDSS releases ADT-OH in vivo, indicating the incorporation of ADT-OH or a closely related structure within its design. []

Relevance: SDSS, designed as an H2S-releasing derivative of DSS, demonstrates the feasibility of linking established drugs with H2S-releasing components, likely incorporating ADT-OH or a structurally similar moiety. [] This approach allows for the combination of known drug activities with the therapeutic benefits of H2S, highlighting a promising avenue for drug development using compounds like ADT-OH. []

Sodium hydrosulfide (NaHS)

Compound Description: Sodium hydrosulfide (NaHS) is a fast-releasing H2S donor commonly used in research. [, , ] Although simpler in structure compared to ADT-OH, NaHS allows for rapid elevation of H2S levels in biological systems. [, , ] This property makes it valuable for studying the immediate effects of H2S but might not be ideal for long-term therapeutic applications requiring sustained H2S release. [, , ]

Relevance: While structurally dissimilar to ADT-OH, NaHS serves as a point of comparison in research due to its well-established nature as an H2S donor. The distinct release kinetics and biological effects observed between NaHS and ADT-OH highlight the importance of H2S release profiles in determining therapeutic outcomes. [, , ]

4-Hydroxy-thiobenzamide (TBZ)

Compound Description: 4-Hydroxy-thiobenzamide (TBZ) is an H2S-releasing moiety investigated for its therapeutic potential, particularly in dermatological applications. [] Similar to ADT-OH, TBZ can be incorporated into more complex structures to impart H2S-releasing properties. [] For instance, Dex-TBZ, a derivative of dexamethasone containing TBZ, exhibits anti-inflammatory effects in a murine model of atopic dermatitis, highlighting the therapeutic potential of H2S-releasing drug conjugates. []

Relevance: While structurally distinct from ADT-OH, TBZ shares the characteristic of being an H2S donor. The development of Dex-TBZ, an H2S-releasing derivative of dexamethasone, mirrors the approach used with ADT-OH to create hybrid drugs with combined therapeutic benefits. This parallelism underscores the versatility of H2S-releasing moieties in drug design. []

Dex-TBZ

Compound Description: Dex-TBZ is a derivative of the corticosteroid dexamethasone conjugated to the H2S-releasing moiety 4-hydroxy-thiobenzamide (TBZ). [] This hybrid compound combines the anti-inflammatory effects of dexamethasone with the therapeutic benefits of H2S. Studies in a murine model of atopic dermatitis demonstrate that Dex-TBZ effectively reduces inflammation while also increasing endogenous H2S production and glutathione peroxidase (GPx) activity. [] Notably, Dex-TBZ achieves these effects without causing hyperglycemia or reducing glucocorticoid receptor (GR) activity, side effects commonly associated with dexamethasone. []

Relevance: Although Dex-TBZ does not directly incorporate ADT-OH, its design strategy parallels that of other H2S-releasing drug conjugates featuring ADT-OH, such as those utilizing aspirin, naproxen, or diclofenac. This similarity highlights a broader trend in medicinal chemistry where established drugs are combined with H2S-releasing moieties to enhance their therapeutic profiles and potentially mitigate side effects. [] The success of Dex-TBZ further supports the viability of this approach and suggests that similar strategies incorporating ADT-OH could yield promising therapeutic agents.

Dex-ADT

Compound Description: Dex-ADT is a hybrid compound consisting of dexamethasone linked to the H2S-releasing moiety ADT-OH. [] Similar to Dex-TBZ, it aims to combine the anti-inflammatory properties of dexamethasone with the therapeutic effects of H2S. In a murine model of atopic dermatitis, Dex-ADT demonstrated comparable efficacy to dexamethasone in reducing dermatitis scores, scratching behavior, edema, eosinophilia, and splenomegaly. []

Relevance: Dex-ADT directly employs ADT-OH as its H2S-releasing component, demonstrating the successful integration of ADT-OH into a clinically relevant drug molecule. This example underscores the potential of ADT-OH in developing hybrid drugs with enhanced therapeutic benefits. []

Proglumide-(5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) (P-A)

Compound Description: P-A is a novel H2S donor synthesized by conjugating proglumide with ADT-OH. [] P-A exhibits protective effects against oxidative low-density lipoprotein (ox-LDL)-induced injury in human umbilical vein endothelial cells (HUVECs) by modulating the NF-κB and JAK/STAT pathways. [] This protective effect involves downregulating pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the expression of the antioxidant enzyme superoxide dismutase (SOD). []

Relevance: P-A is a clear example of a hybrid compound utilizing ADT-OH as its H2S-releasing component. Its development and successful demonstration of protective effects in a cellular model of oxidative injury underscore the potential of ADT-OH in designing novel therapeutics targeting oxidative stress and inflammation. []

β-elemene-H2S gas donor hybrid (L13-2h)

Compound Description: L13-2h is a hybrid compound designed by combining β-elemene with ADT-OH as the H2S-releasing moiety. [] This compound showed significant vasodilatory activity, exceeding 50% at a concentration of 20 μM, superior to the parent compound β-elemene (L13). [] L13-2h also exhibited promising antioxidant activity by protecting human umbilical vein endothelial cells (HUVECs) from H2O2-induced oxidative damage. []

Relevance: L13-2h exemplifies the successful hybridization of ADT-OH with another pharmacologically active molecule to create a compound with enhanced vasodilatory and antioxidant properties. [] This approach highlights the potential of utilizing ADT-OH to improve existing drugs or develop new therapeutic agents for cardiovascular diseases and other conditions where oxidative stress plays a crucial role. []

Hyaluronic acid-ADT (HA-ADT)

Compound Description: HA-ADT is a conjugate of hyaluronic acid (HA) and ADT-OH, designed to combine the drug delivery capabilities of HA with the therapeutic potential of H2S. [] Studies demonstrated that HA-ADT effectively inhibited the proliferation, migration, invasion, and cell cycle progression of human hepatocellular carcinoma (HCC) cells. [] Furthermore, HA-ADT promoted apoptosis and inhibited autophagy in HCC cells through modulation of specific signaling pathways. [] Notably, HA-ADT exhibited superior antitumor activity compared to other H2S donors like NaHS and GYY4137 in an HCC xenograft tumor model. []

Relevance: HA-ADT showcases the successful utilization of ADT-OH in a macromolecular drug delivery system. This example highlights the versatility of ADT-OH in designing targeted and controlled-release therapeutic strategies for various diseases, including cancer. []

Source and Classification

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione belongs to the class of dithiolethiones, which are sulfur-containing heterocycles. This compound is particularly noted for its role as a hydrogen sulfide donor, which is important in various biological signaling processes. It has been studied for its chemopreventive properties and potential applications in cancer therapy . The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.

Synthesis Analysis

The synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione can be achieved through several methods:

  1. Sulfuration of 3-Oxoesters: This is the most common method where 3-oxoesters react with Lawesson’s reagent and elemental sulfur under reflux conditions. This method yields high quantities of the desired dithiolethione .
  2. Alternative Methods: Other methods include the use of iso-propenyl derivatives or α-enolic dithioesters. For instance, dehydrogenation and sulfuration using phosphorus pentasulfide can also be employed but often require harsher conditions .
  3. Prodrug Micelles: Recent studies have explored the encapsulation of this compound in amphiphilic block copolymer micelles to enhance its solubility and controlled release for therapeutic applications .

These synthetic routes emphasize the versatility of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione features a dithiole ring system with a hydroxyl group attached to a phenyl ring at the 5-position. Key structural characteristics include:

  • Dithiole Ring: A five-membered ring containing two sulfur atoms.
  • Hydroxyl Group: The presence of this functional group enhances the compound's solubility and reactivity.
  • Phenyl Substitution: The para-hydroxy substitution on the phenyl ring plays a crucial role in the compound's biological activity and interaction with cellular targets.

The molecular formula is C10H8S2O, with the following relevant data:

  • Molecular weight: 208.30 g/mol
  • Melting point: Not extensively documented but generally stable under standard laboratory conditions.
Chemical Reactions Analysis

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione participates in various chemical reactions:

  1. Hydrolysis: The compound can undergo hydrolysis to release hydrogen sulfide, which has implications for its use as a therapeutic agent .
  2. Redox Reactions: It can act as an antioxidant by donating electrons to reactive oxygen species, thus protecting cells from oxidative stress.
  3. Formation of Prodrugs: The compound can be modified to form prodrugs that release the active species under specific physiological conditions, enhancing its therapeutic efficacy .

These reactions highlight its potential utility in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action for 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione primarily involves:

  1. Hydrogen Sulfide Release: As an endogenous donor of hydrogen sulfide, it modulates various signaling pathways associated with cell survival and apoptosis .
  2. Antioxidant Activity: The compound exerts protective effects against oxidative damage by scavenging free radicals and modulating redox-sensitive pathways.
  3. Induction of Cytoprotective Enzymes: It activates phase II detoxifying enzymes through the Nrf2 pathway, contributing to its chemopreventive properties against carcinogenesis .

These mechanisms underscore its potential as a therapeutic agent in cancer prevention and treatment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione include:

  • Solubility: Moderately soluble in organic solvents; solubility in water is limited due to its hydrophobic nature.
  • Stability: Generally stable under ambient conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sulfur atoms.

These properties are crucial for understanding its behavior in biological systems and during synthesis.

Applications

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione has several notable applications:

  1. Cancer Chemoprevention: Its ability to induce cytoprotective enzymes makes it a candidate for cancer prevention strategies .
  2. Drug Development: As a hydrogen sulfide donor, it has potential applications in developing new therapeutic agents targeting various diseases linked to oxidative stress and inflammation .
  3. Nanomedicine: Its incorporation into polymeric micelles for controlled drug delivery systems presents innovative approaches to enhance bioavailability and reduce toxicity in cancer therapies .

Properties

CAS Number

18274-81-2

Product Name

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione

Molecular Formula

C9H6OS3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O

Solubility

Soluble in DMSO

Synonyms

desmethyl-ADT
desmethylanethol dithiolthione
desmethylanethol trithione

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.